N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide
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Overview
Description
N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide is a complex organic compound with the molecular formula C15H19N5O7 and a molecular weight of 381.34 g/mol . This compound is known for its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting viral DNA polymerases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide typically involves multiple steps. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .
Scientific Research Applications
N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, particularly nucleic acids.
Medicine: Plays a crucial role in the development of antiviral drugs, especially those targeting herpesviruses.
Mechanism of Action
The mechanism of action of N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide involves its conversion to active metabolites that inhibit viral DNA polymerases. These metabolites mimic the natural nucleotides, incorporating into the viral DNA and causing chain termination . The molecular targets include viral DNA polymerases, and the pathways involved are those related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: Another antiviral compound with a similar structure but different functional groups.
Acyclovir: A widely used antiviral drug with a simpler structure but similar mechanism of action.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide is unique due to its specific acetyloxy groups, which influence its solubility and reactivity. This makes it a valuable intermediate in the synthesis of more complex antiviral agents .
Properties
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]-3-acetyloxypropyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)20(6-16-13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRWSSRKKWYTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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